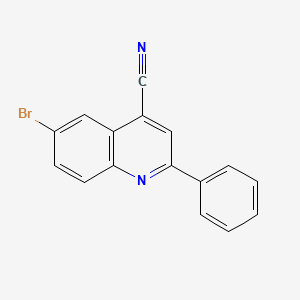

6-Bromo-2-phenylquinoline-4-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. nih.gov Quinoline and its derivatives are integral to numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net These activities include anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govorientjchem.orgnih.gov

The versatility of the quinoline nucleus allows for functionalization at various positions on its ring system. frontiersin.org The type and position of these substituents play a crucial role in determining the biological activity of the resulting compounds. orientjchem.orgfrontiersin.org This adaptability has made the quinoline ring a focal point for rational drug design and the discovery of novel bioactive molecules. nih.gov Several quinoline-based drugs are currently in clinical use or undergoing clinical trials for various diseases. nih.gov For instance, quinine (B1679958) and chloroquine (B1663885) are well-known antimalarial drugs, while bedaquiline (B32110) is used to treat tuberculosis. In oncology, drugs like lenvatinib (B1674733) and cabozantinib, which contain the quinoline moiety, have been approved as kinase inhibitors for cancer treatment. researchgate.net

Historical Context of Substituted Quinoline Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.org However, the ability to synthesize substituted quinolines in the laboratory was a critical step that unlocked their potential. Several classic name reactions were developed in the late 19th century that remain fundamental to quinoline synthesis.

Table 2: Key Historical Syntheses of Substituted Quinolines

| Synthesis Method | Year Reported | Description |

|---|---|---|

| Skraup Synthesis | 1880 | Involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.org |

| Friedländer Synthesis | 1882 | A condensation reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. |

| Combes Synthesis | 1888 | The condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org |

| Doebner-von Miller Reaction | 1881-1883 | A reaction that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. iipseries.org |

These methods, along with modern advancements, have provided chemists with a robust toolkit for creating a vast library of quinoline derivatives with tailored properties.

Rationale for Research on 6-Bromo-2-phenylquinoline-4-carbonitrile and its Analogues

The specific structure of this compound makes it a compound of interest for several reasons, primarily stemming from its potential as a versatile synthetic intermediate. The rationale for its study is rooted in the strategic placement of its functional groups, which offer multiple avenues for chemical modification.

The 2-Phenyl Group: The presence of a phenyl group at the C2 position is a common feature in many biologically active quinolines. For example, 2-substituted quinolines have been investigated as potential antileishmanial agents. nih.gov

The 6-Bromo Substituent: The bromine atom at the C6 position is a key functional handle. It can be readily transformed using modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of other chemical groups at this position, enabling the systematic exploration of structure-activity relationships. Furthermore, 6-bromo-quinoline derivatives serve as important intermediates in the synthesis of complex molecules, including potent enzyme inhibitors. researchgate.netresearchgate.net

The 4-Carbonitrile Group: The carbonitrile (cyano) group at the C4 position is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This provides a secondary point for diversification of the molecular structure. The related compound, 6-bromo-2-phenyl-quinoline-4-carboxylic acid, is used as a reactant in the preparation of other heterocyclic systems. chemicalbook.com

The combination of these features in a single molecule provides a powerful platform for building libraries of more complex compounds for screening as potential new therapeutic agents.

Overview of Current Research Trajectories Involving the Chemical Compound

While specific, large-scale research programs focused solely on this compound are not extensively documented in public literature, its role is best understood as a key building block in broader drug discovery efforts. Current research trajectories involving this compound and its close analogues are primarily directed toward the synthesis of novel, biologically active molecules.

The research follows a path of using this compound as a scaffold. The reactive sites—the bromo and carbonitrile groups—allow for stepwise and controlled chemical modifications. Researchers can first use the bromo group for a cross-coupling reaction and then modify the carbonitrile group, or vice versa. This synthetic flexibility is highly valuable in medicinal chemistry for lead optimization.

Analogous structures are actively being explored for various therapeutic applications. For instance, derivatives of 2-phenyl-quinoline-4-carboxylic acid are being synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govresearchgate.net Other research has focused on 6-bromo quinazoline (B50416) derivatives as cytotoxic agents against cancer cell lines. nih.gov Given that 6-bromo-quinoline intermediates are used in the synthesis of PI3K/mTOR inhibitors for cancer therapy, it is plausible that this compound is utilized in similar research pipelines to create novel kinase inhibitors or other anticancer agents. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H9BrN2 |

|---|---|

Molecular Weight |

309.16 g/mol |

IUPAC Name |

6-bromo-2-phenylquinoline-4-carbonitrile |

InChI |

InChI=1S/C16H9BrN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H |

InChI Key |

UEHYQVQJAAPPHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Quinolines

The quinoline (B57606) scaffold is a prominent feature in many pharmaceuticals and functional materials, leading to the development of numerous synthetic routes over the past century. These methods range from classic named reactions to modern catalytic approaches.

A cornerstone in the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. wikipedia.orgresearchgate.net This method involves the condensation of isatin (B1672199) (or a substituted derivative) with a carbonyl compound containing an α-methylene group, conducted under basic conditions. wikipedia.org

The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (B78521) (KOH), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound (e.g., a ketone) to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization of the enamine, followed by a dehydration step, results in the formation of the aromatic quinoline-4-carboxylic acid ring system. wikipedia.org This reaction is a highly effective one-pot method for accessing these valuable intermediates.

| Step | Description | Reactants/Intermediates |

| 1 | Base-catalyzed hydrolysis | Isatin, KOH |

| 2 | Formation of keto-acid | Isatinic acid |

| 3 | Condensation with carbonyl | Isatinic acid, Carbonyl compound |

| 4 | Formation of imine/enamine | Schiff base/enamine intermediate |

| 5 | Intramolecular cyclization | Enamine intermediate |

| 6 | Dehydration/Aromatization | Dihydroquinoline intermediate |

| Product | --- | Quinoline-4-carboxylic acid |

Beyond the Pfitzinger reaction, a diverse array of annulation (ring-forming) and cyclization strategies have been developed for quinoline synthesis. These methods offer alternative pathways that can accommodate different starting materials and substitution patterns.

Notable classical methods include:

Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group.

Skraup Synthesis: A reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself.

Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds reacting with anilines.

Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones under acidic conditions.

More recent advancements have focused on transition-metal-catalyzed reactions, such as those leveraging rhodium, ruthenium, or cobalt, which facilitate C-H bond activation and oxidative annulation. researchgate.net These modern techniques often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to their classical counterparts.

Targeted Synthesis of 6-Bromo-2-phenylquinoline-4-carbonitrile

The specific synthesis of this compound is a targeted process that begins with the construction of a key precursor, followed by the crucial formation of the nitrile group.

The most direct precursor to the target nitrile is 6-Bromo-2-phenylquinoline-4-carboxylic acid . chemimpex.com This intermediate is ideally synthesized using the Pfitzinger reaction. The synthesis involves the reaction of 5-bromoisatin with acetophenone (B1666503) in the presence of a strong base.

The reaction follows the general Pfitzinger mechanism, where the bromo-substituted isatin provides the foundation for the quinoline ring, and acetophenone introduces the phenyl group at the 2-position. The reaction is typically conducted by refluxing the reactants in an alcoholic solvent with aqueous potassium hydroxide.

Conversion of the carboxylic acid group at the 4-position of the quinoline ring into a carbonitrile is a standard transformation in organic synthesis, typically achieved via a primary amide intermediate. This process involves a two-step sequence:

Amide Formation: The carboxylic acid is first converted into a more reactive derivative, commonly an acyl chloride. This is achieved by treating 6-Bromo-2-phenylquinoline-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) (aqueous or gaseous) to form the corresponding primary amide, 6-Bromo-2-phenylquinoline-4-carboxamide .

Dehydration of the Amide: The primary amide is subsequently dehydrated to yield the target carbonitrile. This step requires a potent dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). The reaction involves heating the amide with the dehydrating agent, which removes a molecule of water to form the cyano group.

Pfitzinger Reaction Yield: Yields for the Pfitzinger reaction can be variable. While some examples report high yields of up to 80%, others can be less efficient due to the formation of resinous side products that complicate purification. For the synthesis of the non-brominated analog, 2-phenylquinoline-4-carboxylic acid, yields around 35% have been reported under specific conditions (refluxing isatin and acetophenone in 33% KOH solution and ethanol (B145695) for 8 hours). Optimization of this step involves careful control of base concentration, reaction temperature, and the ratio of reactants to minimize side reactions.

Carbonitrile Formation Yield: The conversion of the carboxylic acid to the nitrile generally proceeds in good to high yields. The formation of the amide from the acyl chloride is typically efficient. The subsequent dehydration step is also often high-yielding, although the choice of dehydrating agent and reaction conditions (temperature, solvent) must be carefully selected to avoid degradation of the quinoline ring.

| Reaction Step | Starting Material | Key Reagents | Product | Reported Analog Yields |

| Pfitzinger Reaction | 5-Bromoisatin | Acetophenone, KOH, Ethanol | 6-Bromo-2-phenylquinoline-4-carboxylic acid | ~35% (for non-brominated analog) |

| Amide Formation | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 1. SOCl₂ 2. NH₃ | 6-Bromo-2-phenylquinoline-4-carboxamide | Generally High |

| Amide Dehydration | 6-Bromo-2-phenylquinoline-4-carboxamide | POCl₃ or P₂O₅ | This compound | Generally High |

Derivatization and Structural Modification Reactions

The reactivity of this compound is dictated by its distinct functional groups and the electronic properties of the quinoline core. The fused ring system, comprising a benzene (B151609) ring and a pyridine (B92270) ring, offers a scaffold for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a base or a nucleophile. quimicaorganica.org This reactivity enables several functionalization reactions directly at the nitrogen center.

N-Alkylation and N-Acylation: The nitrogen atom can be targeted by electrophiles such as alkyl and acyl halides. tutorsglobe.com These reactions result in the formation of N-alkyl or N-acyl quinolinium salts, which are stable and can often be isolated as crystalline solids. quimicaorganica.orgtutorsglobe.com

N-Oxide Formation: The quinoline nitrogen can be oxidized to form an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgquimicaorganica.org The N-oxidation of 6-bromoquinoline (B19933) has been successfully carried out, yielding the corresponding N-oxide derivative. semanticscholar.orgresearchgate.net This transformation is significant as it can alter the electronic properties of the ring, potentially facilitating reactions at other positions. semanticscholar.org

The reactivity of the this compound molecule is significantly influenced by the electronic and steric properties of its substituents. The quinoline ring itself is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom.

Electron-Withdrawing Groups: The bromo group at C-6 and, more significantly, the carbonitrile group at C-4 are strongly electron-withdrawing. These groups deactivate the ring system towards electrophilic substitution. However, they activate the pyridine portion of the ring for nucleophilic substitution, particularly at the 2- and 4-positions. tutorsglobe.com The presence of a strong electron-withdrawing group, such as a nitro group, has been shown to activate an adjacent bromo group for nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net This suggests the bromo group at the C-6 position could be activated for displacement if a strongly deactivating group is present at an adjacent position (e.g., C-5).

Phenyl Group: The phenyl group at the C-2 position introduces steric bulk that can influence the approach of reagents. Its electronic contribution can be complex, but it generally does not hinder the key reactive sites at the nitrogen, C-6 bromine, or C-4 carbonitrile.

Reactivity Pattern: In general, electrophilic substitution on the quinoline core occurs preferentially on the benzene ring at positions 5 and 8, while nucleophilic substitution targets the pyridine ring at positions 2 and 4. tutorsglobe.compharmaguideline.com The specific substituents on this compound further modulate this inherent reactivity.

The synthesis of the target compound involves the introduction of a bromine atom onto the quinoline scaffold. While direct bromination of 2-phenylquinoline-4-carbonitrile is one possible route, related halogenation strategies on quinoline precursors are well-documented.

The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) derivatives has been investigated as a route to functionalized quinolines. researchgate.net Depending on the reaction conditions (solvent and brominating agent), bromination can occur at various positions. For instance, the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the 6,8-dibromo derivative, while N-substituted versions can be selectively brominated to yield the 6-monobromo derivative. researchgate.net Subsequent oxidation of the tetrahydroquinoline ring would yield the aromatic quinoline system. researchgate.net A variety of brominating agents are used for quinolines, including N-bromosuccinimide (NBS), tribromoisocyanuric acid (TBCA), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net

| Substrate | Brominating Agent | Solvent | Position(s) Brominated | Reference |

|---|---|---|---|---|

| 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine (Br₂) | Acetic Acid | 6 and 8 | researchgate.net |

| N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine (Br₂) | Various | 6 | researchgate.net |

| 8-Substituted Quinolines | Tribromoisocyanuric acid (TBCA) | Not specified | 5 | researchgate.netnih.gov |

The bromine atom at the C-6 position is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the core structure.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing new aryl or vinyl substituents at the C-6 position, enabling the synthesis of a wide array of biaryl and styryl quinoline derivatives.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is conducted under mild conditions, often at room temperature, and is highly effective for creating arylalkyne structures. wikipedia.org Applying this to this compound would allow for the introduction of various substituted alkynyl groups at the 6-position, leading to conjugated enyne systems. libretexts.org

| Reaction Name | Coupling Partner | Typical Catalysts | Resulting C-6 Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl or Vinyl Group | General Knowledge |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynyl Group | organic-chemistry.orgwikipedia.orglibretexts.org |

The carbonitrile (cyano) group at the C-4 position is a versatile functional group that can be converted into several other important moieties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation from a nitrile to a carboxylic acid is a standard and fundamental reaction in organic synthesis. The resulting 2-phenylquinoline-4-carboxylic acid can be further derivatized, for example, by conversion to an ester or reaction with hydrazine (B178648) to form a carbohydrazide. nih.gov Partial hydrolysis can also lead to the formation of a carboxamide.

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents. google.com Common methods include catalytic hydrogenation or the use of chemical hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). google.comnih.gov This provides a route to introduce a basic aminomethyl side chain at the C-4 position.

Addition Reactions: The carbon-nitrogen triple bond can undergo addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | nih.gov |

| Hydrolysis (partial) | Controlled acid/base or H₂O₂ | Amide (-CONH₂) | General Knowledge |

| Reduction | H₂, Catalyst (e.g., Raney Ni); or LiAlH₄; or BH₃ | Primary Amine (-CH₂NH₂) | google.comnih.gov |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | General Knowledge |

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions, high temperatures, and the use of hazardous chemicals. tandfonline.comresearchgate.nettandfonline.com In recent years, significant efforts have been directed towards developing more environmentally benign and sustainable synthetic protocols. nih.govijpsjournal.com These green chemistry approaches focus on reducing waste, lowering energy consumption, and avoiding toxic reagents and solvents. tandfonline.comijpsjournal.com

Key green strategies applicable to the synthesis of the this compound scaffold include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. tandfonline.com

Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times from hours to minutes and often improve product yields. tandfonline.comresearchgate.netmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of any solvent, which minimizes waste and simplifies purification. ijpsjournal.com

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step to form the final product, which increases atom economy and reduces the number of synthetic and purification steps. tandfonline.com

These principles can be applied to classic quinoline syntheses, such as the Friedländer condensation, to create more sustainable pathways for producing complex quinoline derivatives. ijpsjournal.commdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 6-Bromo-2-phenylquinoline-4-carbonitrile would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ, measured in ppm) would indicate the electronic environment of the protons. For instance, aromatic protons on the quinoline (B57606) and phenyl rings would typically appear in the downfield region (around 7.0-9.0 ppm). The integration of these signals would correspond to the number of protons they represent. Furthermore, the coupling patterns (e.g., singlets, doublets, triplets) and their associated coupling constants (J, measured in Hz) would reveal the connectivity of adjacent protons, providing critical information for assigning signals to specific positions on the molecular framework. Without experimental data, a detailed analysis and the creation of a data table are not possible.

Carbon NMR (¹³C NMR) Analysis of Carbon Framework

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, nitrile). For example, the carbon atom of the nitrile group (-CN) would be expected to appear significantly downfield. The quaternary carbons and the carbons bonded to bromine and nitrogen would also have characteristic chemical shifts. A data table listing the chemical shifts for each carbon atom in this compound cannot be compiled without access to the actual spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, showing which protons are coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbon atoms over two or three bonds, which is crucial for piecing together the molecular structure, especially in complex aromatic systems.

A detailed discussion of these techniques for this compound is contingent on the availability of the corresponding experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

A sharp, strong band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Bands in the 1500-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic quinoline and phenyl rings.

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

A C-Br stretching vibration, which would be expected in the lower frequency region of the spectrum.

A data table of specific absorption frequencies and their corresponding functional groups cannot be created without the experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would provide the molecular weight of this compound and insights into its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the molecular formula (C₁₆H₉BrN₂). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragmentation pattern would help to confirm the structure by identifying stable fragments resulting from the cleavage of the parent molecule. Without experimental mass spectral data, a detailed fragmentation analysis and a corresponding data table are not feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands corresponding to electronic transitions within the molecule. The extended conjugated π-system of the phenylquinoline core would be expected to give rise to strong absorptions in the UV or visible region. The positions of the absorption maxima (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the compound's electronic structure. This information is valuable for understanding the photophysical properties of the molecule. A data table of UV-Vis absorption data cannot be generated without the experimental spectrum.

X-Ray Crystallography for Solid-State Molecular Structure and Conformation

As of the current date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in peer-reviewed literature. Consequently, precise data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles in the solid state are not available.

While X-ray crystallography has been successfully applied to determine the three-dimensional structure of related quinoline derivatives, this specific analysis has not been published for the title compound. Such a study would be invaluable for understanding its solid-state packing, intermolecular interactions, and the precise conformation of the phenyl and quinoline ring systems.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD), is used to study chiral molecules. acs.org

Searches of scientific databases did not yield any studies on chiral derivatives of this compound. Research on the chiroptical properties of quinoline derivatives has been conducted in other contexts, such as determining the absolute configurations of chiral metabolites. nih.gov However, no such investigations have been reported for derivatives of this compound. Therefore, this section is not currently applicable.

Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Synthetic Pathways

While specific mechanistic studies for the synthesis of 6-bromo-2-phenylquinoline-4-carbonitrile are not extensively detailed in the literature, its synthesis can be understood through well-established reactions for constructing substituted quinolines. Common synthetic strategies like the Doebner-von Miller reaction, Combes quinoline (B57606) synthesis, and Friedländer annulation are often employed.

For a polysubstituted quinoline such as this, a plausible synthetic route could involve a multi-step process. For instance, the synthesis of a related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, was achieved from 6-bromoquinolin-4-ol (B142416) through a sequence of nitration, chlorination, and substitution reactions. researchgate.net This suggests that the 6-bromoquinoline (B19933) core can be synthesized first, followed by the introduction of the phenyl and carbonitrile groups.

The formation of the quinoline ring itself often proceeds through a cyclization mechanism. For example, in a reaction analogous to the Doebner reaction, an aniline (B41778) (such as 4-bromoaniline) can react with an α,β-unsaturated carbonyl compound. The mechanism is thought to involve the formation of an imine, which then undergoes a hydrogen transfer with another imine molecule, leading to the oxidation of the resulting dihydroquinoline to the quinoline. acs.org The precise mechanism and the efficiency of the reaction can be significantly influenced by the electronic nature of the substituents on the aniline. acs.org

Electron Transfer Processes

The electron transfer properties of quinoline derivatives are of significant interest, particularly in the context of developing materials with specific electronic and optical properties. The substituents on the quinoline ring play a crucial role in modulating these properties by altering the electron density distribution within the molecule. nih.gov

In this compound, the phenyl and carbonitrile groups have opposing electronic effects. The phenyl group at the C-2 position can act as an electron-donating group through resonance, increasing the electron density of the quinoline ring. Conversely, the carbonitrile group at the C-4 position is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This push-pull arrangement can facilitate intramolecular charge transfer (ICT), a phenomenon where electronic excitation leads to a significant redistribution of electron density from the donor (phenyl-substituted part) to the acceptor (carbonitrile-substituted part). nih.gov

Photochemical Reactivity of the Quinoline Core

The photochemical reactivity of quinolines is a rich area of study, with potential applications in synthesis and materials science. The absorption of light can promote the quinoline molecule to an excited electronic state, which can then undergo various chemical transformations. msu.edu

For bromoquinolines, photochemical reactions can involve the carbon-bromine bond. Light can induce the homolytic cleavage of the C-Br bond to generate a quinolinyl radical and a bromine radical. acs.orgresearchoutreach.org These reactive intermediates can then participate in subsequent reactions, such as cyclizations or additions. For example, a continuous-flow photochemical strategy has been developed for the synthesis of 3-cyanoquinolines, which proceeds through a radical cyclization mechanism initiated by light. acs.org

The presence of other substituents, such as the phenyl and carbonitrile groups, will influence the energy levels of the excited states and the efficiency of photochemical processes. The phenyl group can extend the π-conjugated system, potentially shifting the absorption to longer wavelengths. The carbonitrile group, being electron-withdrawing, can also affect the electronic structure of the excited state and influence the reaction pathways. Studies on substituted quinolines have shown that the nature and position of substituents can significantly alter their emissive properties and photochemical behavior. acs.org

Influence of the Bromine Atom on Reactivity

The bromine atom at the 6-position of the quinoline ring has a significant impact on the molecule's reactivity. The C-Br bond provides a handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): While the quinoline ring is generally deactivated towards electrophiles, the presence of a halogen allows for nucleophilic substitution reactions. The bromine at the 6-position can be replaced by various nucleophiles. ontosight.ai However, for an SNAr reaction to proceed efficiently, the ring usually needs to be activated by a strongly electron-withdrawing group, typically positioned ortho or para to the leaving group. In the case of 6-bromoquinoline, the introduction of a nitro group at the 5-position has been shown to greatly facilitate the nucleophilic substitution of the adjacent bromine atom. semanticscholar.org

Cross-Coupling Reactions: The bromine atom is an excellent participant in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 6-position, providing a versatile method for further functionalization of the quinoline core. For instance, 6,8-dibromoquinoline (B11842131) has been used as a precursor to synthesize various disubstituted quinolines through coupling and substitution reactions. researchgate.net

Electrophilic Substitution: The bromine atom is an ortho, para-directing group in electrophilic aromatic substitution. However, in the quinoline ring system, electrophilic substitution is generally directed to the benzene (B151609) ring portion (positions 5, 6, 7, and 8). The nitrogen atom deactivates the pyridine (B92270) ring towards electrophiles and directs incoming electrophiles to the 5- and 8-positions. The presence of the bromine at the 6-position will further influence the regioselectivity of such reactions. For instance, nitration of 6-bromoquinoline can lead to the formation of 6-bromo-8-nitroquinoline. chemicalbook.comchemicalbook.com

Role of the Phenyl and Carbonitrile Substituents in Reactivity Modulation

Phenyl Group at C-2: The phenyl group is conjugated with the quinoline ring system. This extended conjugation can stabilize the molecule and influence its electronic properties. Depending on the reaction type, the phenyl group can act as a steric hindrance, potentially blocking access to the adjacent positions on the quinoline ring. Electronically, the phenyl group can donate electron density to the quinoline ring via resonance, which can affect the rates and regioselectivity of certain reactions. In studies of bi-substituted quinolines, the presence of a phenyl group has been shown to influence the molecule's geometric and electronic properties. researchgate.net

Carbonitrile Group at C-4: The carbonitrile (cyano) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. Its presence at the 4-position significantly deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. The cyano group can also undergo its own set of reactions. For example, it can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. The conversion of bromoquinolines to cyanoquinolines is a known transformation, often achieved by reaction with a cyanide salt, which highlights the reactivity of the cyano group's precursor. researchgate.net

The interplay between the electron-donating phenyl group and the electron-withdrawing carbonitrile group creates a "push-pull" system that can lead to interesting electronic and optical properties, as well as unique reactivity patterns. This electronic push-pull effect can enhance the molecule's chemical reactivity by reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Investigation of Biological Activities and Molecular Interactions

Antitumor and Anticancer Potential of Related Quinoline (B57606)/Quinazoline (B50416) Scaffolds

The quinoline and quinazoline nuclei are recognized as important pharmacophores in the development of anticancer agents. nih.govresearchgate.net The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown in some studies to enhance anticancer effects. nih.gov

Cell-Based Efficacy Studies on Cancer Cell Lines

Studies on various 6-bromoquinazoline (B49647) derivatives have demonstrated notable antiproliferative activity against several human cancer cell lines. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were evaluated for their effects on MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. One of the most potent compounds in this series, featuring an aliphatic linker, exhibited IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.gov This particular derivative showed greater potency against the MCF-7 cell line compared to the established anticancer drug Erlotinib. nih.gov

Interactive Data Table: Cytotoxic Activity of a 6-Bromoquinazoline Derivative Note: This data is for a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative, not 6-Bromo-2-phenylquinoline-4-carbonitrile.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib |

| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | Erlotinib |

Molecular Targets and Signaling Pathways

A primary molecular target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govmdpi.com EGFR is a crucial regulator of cell proliferation, and its overactivity is implicated in various cancers. nih.gov Molecular docking and simulation studies of certain 6-bromoquinazoline derivatives suggest a strong binding affinity for the EGFR kinase domain. nih.govresearchgate.net These computational models indicate that the compounds can establish hydrogen bonds and other key interactions with amino acid residues within the receptor's active site. nih.gov This interaction is believed to be a plausible mechanism for their observed cytotoxic effects. nih.gov

Structure-Activity Relationships (SAR) for Antitumor Efficacy

Structure-activity relationship (SAR) studies on 6-bromoquinazoline-4(3H)-one derivatives have indicated that the nature of the substituent at the 2-position significantly influences their anticancer activity. nih.gov For example, modifications to the thiol group at this position have been shown to alter the compound's potency. nih.gov

In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the inhibitory activity against EGFR was influenced by the nature of the substituent on the phenyl ring at the 4-position. Derivatives with electron-withdrawing groups (such as -Cl, -Br) generally exhibited higher inhibitory activity compared to those with electron-donating groups (like -CH₃). mdpi.com

Antimicrobial and Antifungal Activity of Related Quinoline/Quinazoline Scaffolds

The quinoline and quinazoline scaffolds are also known for their antimicrobial properties. mediresonline.org

Antibacterial Efficacy Against Specific Bacterial Strains

Various derivatives of the 6-bromoquinazoline nucleus have been screened for antibacterial activity. One study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mediresonline.org The zones of inhibition for these compounds ranged from 10 to 16 mm, which was comparable or superior to the standard drug ciprofloxacin (B1669076) in the same study. mediresonline.org Similarly, another investigation of novel 6,8-dibromo-4(3H)quinazolinone derivatives reported activity against S. aureus, E. coli, and P. aeruginosa. nih.gov

Antifungal Efficacy Against Fungal Strains

The antifungal potential of these scaffolds has also been explored. However, in a study of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, no activity was observed against Candida albicans. mediresonline.org In contrast, a different study on 6,8-dibromo-4(3H)quinazolinone derivatives did report antifungal activity against C. albicans. nih.gov One compound in this latter series, specifically a methyl thioamido benzoic acid hydrazide derivative, was found to be particularly potent against C. albicans with a minimum inhibitory concentration (MIC) of 0.78 µg/ml. nih.gov These conflicting findings highlight how small structural changes can dramatically impact biological activity.

Antimalarial Activity: In Vitro Mechanistic Studies

The 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine (B1663885), has been a cornerstone of antimalarial therapy. nih.govyoutube.com While specific data on the efficacy of this compound against Plasmodium falciparum is limited in the provided search results, extensive research on related quinoline-4-carboxamides and 4-aminoquinolines demonstrates potent activity against various strains of the parasite, including those resistant to standard drugs. acs.orgnih.gov

For instance, a series of quinoline-4-carboxamides, identified from phenotypic screening, were optimized to yield compounds with low nanomolar in vitro potency against the P. falciparum 3D7 strain. acs.org Some analogs demonstrated similar levels of high activity across multiple drug-resistant strains (K1, W2, 7G8, TM90C2A, D6, and V1/S). acs.org This indicates that the quinoline core is a robust scaffold for developing agents that can overcome common resistance mechanisms. The table below illustrates the efficacy of representative quinoline-4-carboxamides against a chloroquine-sensitive (NF54) and various resistant P. falciparum strains.

| Compound | NF54 EC₅₀ (nM) | K1 EC₅₀ (nM) | W2 EC₅₀ (nM) | 7G8 EC₅₀ (nM) | TM90C2A EC₅₀ (nM) | D6 EC₅₀ (nM) | V1/S EC₅₀ (nM) |

| Compound 30 | 0.5 | 0.8 | 0.6 | 0.7 | 0.5 | 0.7 | 0.9 |

| Compound 2 | 0.3 | 0.4 | 0.4 | 0.4 | 0.4 | 0.4 | 0.7 |

| Data derived from studies on quinoline-4-carboxamide derivatives, which share a core structural motif with the subject compound. acs.org |

Furthermore, these compounds have shown multistage activity, being effective not only against the asexual blood stages but also against liver stages and late-stage (IV-V) gametocytes, which are responsible for disease transmission. acs.org

While the classical mechanism for 4-aminoquinolines like chloroquine involves the inhibition of hemozoin formation in the parasite's digestive vacuole, recent research has uncovered novel mechanisms for related quinoline derivatives. nih.gov

One groundbreaking discovery for a quinoline-4-carboxamide derivative (DDD107498) was the inhibition of the parasite's translation elongation factor 2 (PfEF2). acs.org This enzyme is essential for protein synthesis, and its inhibition represents a novel mode of antimalarial action. acs.org This finding suggests that quinoline-based compounds can be engineered to target different, and potentially new, cellular pathways in the malaria parasite.

Other proposed mechanisms for quinoline analogs include binding to and inhibiting Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme crucial for the parasite's energy metabolism. nih.gov Molecular docking studies have suggested that certain 4-aminoquinoline analogs could act as competitors of the NADH cofactor at its binding site on PfLDH. nih.gov

The Structure-Activity Relationship (SAR) for antimalarial quinolines is well-documented, particularly for 4-aminoquinolines. The key structural features influencing activity include:

The Quinoline Core and C-7 Substitution: The quinoline nucleus is essential. A halogen, typically a chloro group at the 7-position, is a common feature in highly potent compounds like chloroquine and is considered critical for optimal activity. youtube.com

The C-4 Side Chain: The nature of the substituent at the 4-position is paramount. In 4-aminoquinolines, a flexible diaminoalkyl side chain is crucial for activity and influences drug accumulation in the parasite's food vacuole. youtube.com For quinoline-4-carboxamides, modifications to the amide substituent, including the length and nature of linkers and terminal groups (e.g., morpholine), have been shown to dramatically affect potency, permeability, and metabolic stability. acs.org For example, extending an aminoalkylmorpholine linker from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity in one study. acs.org

The C-2 Position: The substituent at the C-2 position also modulates activity. In 2-arylvinylquinolines, introducing various substituted phenyl rings at this position has been a key strategy in developing fast-acting agents that are effective against trophozoites and possess transmission-blocking potential. nih.gov The presence of the 2-phenyl group in this compound is therefore a significant structural feature that could contribute to its antimalarial profile.

The combination of a bromo group at C-6, a phenyl group at C-2, and a carbonitrile at C-4 creates a unique electronic and structural arrangement that would need to be specifically tested to determine its precise impact on antimalarial efficacy and mechanism of action.

Other Investigated Biological Activities (e.g., enzyme inhibition, receptor antagonism)

Beyond antimicrobial and antimalarial applications, the versatile quinoline scaffold has been explored for a wide range of other biological activities. Quinoline derivatives have been investigated as anticancer agents, with some substituted compounds showing significant antiproliferative and apoptotic activity against various cancer cell lines. nih.govmdpi.commdpi.com For example, 6-Bromo-5-nitroquinoline demonstrated notable antiproliferative effects compared to the reference drug 5-fluorouracil. nih.gov

In the realm of enzyme inhibition , quinoline-based compounds have been shown to inhibit a diverse array of enzymes. Recent studies have characterized quinoline analogs as inhibitors of DNA methyltransferases (such as human DNMT1) and other DNA-interacting enzymes, including polymerases. nih.gov The mechanism often involves DNA intercalation, causing conformational changes in the enzyme-DNA complex. nih.gov Additionally, certain quinoline derivatives have been designed as kinase inhibitors, a major target class in cancer therapy. mdpi.commdpi.com

Regarding receptor antagonism , the structural framework of quinoline has been incorporated into molecules designed to act as antagonists for various receptors. For instance, novel analogs have been developed with antagonistic activity towards the androgen receptor (AR), identifying them as potential candidates for treating prostate cancer. nih.gov Other studies have synthesized and evaluated quinoline-related structures, such as 1,4-dioxane (B91453) derivatives, as potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov

While specific studies detailing enzyme inhibition or receptor antagonism for this compound itself were not prominent in the search results, the extensive research into the broader quinoline class demonstrates the scaffold's potential to be adapted for these and other therapeutic targets.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Stability

Detailed molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and stability of molecules over time. This methodology allows for the exploration of various energetic states, the identification of stable conformers, and the analysis of dynamic molecular motions. Such simulations provide valuable insights into the flexibility of chemical structures, which can be crucial for understanding their interactions and reactivity.

For 6-Bromo-2-phenylquinoline-4-carbonitrile, specific data from molecular dynamics simulations—such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyses of dihedral angles to characterize conformational changes—are not available in published research. Consequently, a quantitative analysis of its conformational behavior and thermodynamic stability based on MD simulations cannot be provided at this time. The generation of data tables detailing simulation parameters, conformational energy landscapes, or population analysis of different conformers is contingent on future computational investigations of this particular compound. Without such dedicated studies, a thorough discussion of the conformational analysis and stability of this compound remains speculative.

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Characteristics

Specific absorption and emission maxima for 6-Bromo-2-phenylquinoline-4-carbonitrile have not been documented in the reviewed literature. Generally, quinoline (B57606) derivatives exhibit absorption in the ultraviolet (UV) region, with the specific wavelength of maximum absorption (λmax) being influenced by the nature and position of substituents on the quinoline core and any appended aromatic rings. The presence of a phenyl group at the 2-position and a carbonitrile group at the 4-position, along with the bromo substituent at the 6-position, would be expected to create a conjugated π-system, likely resulting in absorption bands in the UVA range (315-400 nm).

Similarly, the fluorescence emission spectra of quinoline derivatives are highly dependent on their molecular structure. Many quinoline-based compounds are known to be fluorescent, emitting light in the visible region of the electromagnetic spectrum. For instance, some pyrazoloquinoline derivatives, which share the quinoline core, show fluorescence maxima between 460–480 nm. nih.gov The emission wavelength of this compound would be contingent on its specific electronic structure and excited-state properties, which have not been experimentally determined.

Fluorescence Quantum Yields and Lifetimes

There is no reported data on the fluorescence quantum yield (ΦF) or fluorescence lifetime (τF) for this compound. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly among quinoline derivatives. For example, some 1H-pyrazolo[3,4-b]quinolines exhibit high quantum yields, making them suitable for applications like Organic Light Emitting Diodes (OLEDs). nih.gov Conversely, the presence of a heavy atom like bromine can sometimes lead to a decrease in fluorescence quantum yield due to the promotion of intersystem crossing to the triplet state, a phenomenon known as the heavy-atom effect. This could potentially result in phosphorescence. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is also a critical parameter for various applications and remains unmeasured for this compound.

Solvatochromic Effects on Photophysical Behavior

The influence of solvent polarity on the absorption and emission spectra (solvatochromism) of this compound has not been specifically investigated. However, quinoline derivatives often exhibit solvatochromic effects. For example, studies on other quinoline derivatives have shown that while the absorption spectrum may not be significantly affected by solvent polarity, the fluorescence spectrum can show a noticeable shift. researchgate.net A redshift (a shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is often observed, which is indicative of a more polar excited state compared to the ground state. The magnitude of this shift would depend on the change in dipole moment upon excitation for this compound.

Potential in Materials Science (e.g., organic light-emitting diodes, sensors)

Given the general properties of the quinoline scaffold, this compound could have potential in materials science, although no specific applications have been demonstrated.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in OLEDs as emitters, host materials, and electron-transporting materials due to their excellent optoelectronic properties and stability. oled-intermediates.comresearchgate.netmdpi.com They can contribute to high-efficiency green and blue luminescence. oled-intermediates.com The suitability of this compound for OLED applications would depend on its specific emission color, quantum yield, and charge transport characteristics, none of which are currently known.

Sensors: The quinoline moiety is a common structural motif in fluorescent sensors for the detection of metal ions and other analytes. researchgate.netnih.govnih.gov The fluorescence properties of these sensors often change upon binding with the target analyte. While there is potential for this compound to be explored as a fluorescent sensor, no such studies have been published.

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Complex Analogues

While classical methods for quinoline (B57606) synthesis like the Pfitzinger, Doebner-von Miller, and Friedländer reactions are well-established, the future lies in developing more efficient, versatile, and atom-economical methodologies to generate complex analogues of 6-Bromo-2-phenylquinoline-4-carbonitrile. iipseries.orgmdpi.com Research is moving beyond traditional approaches to embrace modern synthetic strategies that allow for greater structural diversity and complexity.

Key future directions include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov and Gewald reactions, are being increasingly employed for the one-pot synthesis of diverse quinoline scaffolds. These reactions offer the advantage of constructing complex molecules from multiple starting materials in a single step, which is highly efficient for creating libraries of analogues for screening.

Acceptorless Dehydrogenative Coupling (ADC): ADC reactions represent a green and efficient method for synthesizing quinolines from readily available starting materials like 2-aminobenzyl alcohols and secondary alcohols. researchgate.net This approach avoids the need for stoichiometric oxidants, aligning with sustainable chemistry principles.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance reaction control for the synthesis of quinoline derivatives. researchgate.net Microwave irradiation, in particular, has been successfully used to synthesize various substituted quinolines under solvent-free conditions or in green solvents. researchgate.net

Palladium-Catalyzed Cross-Coupling: Regioselective palladium-catalyzed cross-coupling reactions enable the facile and modular synthesis of quinoline-based fluorophores, allowing for the combinatorial development of structurally diverse compounds. nih.gov

These advanced methodologies will be instrumental in synthesizing novel analogues of this compound with modified electronic properties, lipophilicity, and receptor-binding affinities, thereby expanding the chemical space for drug discovery and materials science applications. researchgate.net

Exploration of Novel Biological Targets and Mechanisms

The quinoline core is present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comcrimsonpublishers.com While the specific biological profile of this compound is not extensively detailed in publicly available literature, its structural motifs suggest potential for interaction with various biological targets. Future research will focus on elucidating its mechanism of action and identifying novel molecular targets.

Potential areas of exploration include:

Enzyme Inhibition: Quinoline derivatives have shown inhibitory activity against a range of enzymes. For instance, certain analogues act as dual-target inhibitors of EGFR and HER-2 in cancer cells, while others inhibit microbial DNA gyrase. nih.gov Novel quinoline compounds have also been identified as inhibitors and degraders of DNA methyltransferases (DNMTs). mdpi.com Screening this compound and its derivatives against panels of kinases, proteases, and other enzymes could uncover new therapeutic applications.

Tubulin Polymerization Inhibition: Several quinoline-containing compounds, designed as analogues of Combretastatin A-4, have demonstrated potent anti-tubulin activity, leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The 2-phenylquinoline (B181262) scaffold is a key feature in many of these inhibitors, suggesting that this compound could be a valuable starting point for developing new antimitotic agents.

DNA Intercalation and Groove Binding: The planar aromatic structure of the quinoline ring allows some derivatives to interact with DNA through intercalation or groove binding. nih.gov Investigating the DNA binding properties of this specific carbonitrile derivative could reveal potential as a chemotherapeutic agent that disrupts DNA replication and transcription. nih.gov

A functional proteomics approach, which has been used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for other quinoline drugs, could be employed to uncover the specific protein binding partners of this compound. nih.gov

Integration with Nanotechnology and Drug Delivery Systems (Conceptual)

The intersection of nanotechnology and medicinal chemistry offers exciting possibilities for enhancing the therapeutic potential of quinoline derivatives. researchgate.net Integrating this compound into nanodelivery systems could address challenges such as poor solubility and lack of target specificity, which often hinder the clinical translation of promising compounds. researchgate.netontosight.ai

Conceptual future applications include:

Nanoparticle Formulation: Synthesizing nanoparticles of this compound could improve its bioavailability and therapeutic efficacy. inderscienceonline.com Studies have shown that quinoline derivative nanoparticles can exhibit significantly enhanced antibacterial activity compared to the free compound. inderscienceonline.com

Targeted Drug Delivery: Encapsulating the compound within nanocarriers like liposomes or polymer-based nanoparticles, and functionalizing the surface with targeting ligands (e.g., antibodies or peptides), could enable selective delivery to cancer cells or specific tissues. nih.gov For example, graphene quantum dot-hyaluronic acid nanocomposites have been explored for targeted therapy against cancer cells using quinoline. nih.gov

Combination Therapy: Nanocarriers can be co-loaded with this compound and another therapeutic agent to achieve synergistic effects and overcome drug resistance.

These nanotechnology-based approaches could revolutionize how quinoline-based drugs are administered, leading to more effective and less toxic treatments. researchgate.net

Applications in Chemical Biology Tools and Probes

The inherent fluorescence properties of the quinoline scaffold make it an attractive core for the development of chemical probes for bio-imaging and sensing. crimsonpublishers.comresearchgate.net The specific substituents on this compound can be further modified to create highly specific and sensitive tools for chemical biology research.

Future research in this area could focus on:

Fluorescent Probes for Bio-imaging: Quinoline-based probes are widely used for cellular staining and tracking biomolecules. crimsonpublishers.com Derivatives can be designed to exhibit desirable properties such as large Stokes shifts, deep tissue penetration, and low phototoxicity, making them suitable for advanced imaging techniques like multiphoton microscopy. crimsonpublishers.com

Chemosensors for Metal Ions: Quinolines are excellent chelators and have been extensively used to develop fluorescent sensors for biologically important metal ions like zinc (Zn2+). acs.orgnanobioletters.com Analogues of this compound could be engineered to selectively detect other metal ions or reactive oxygen species (ROS) within living cells, helping to elucidate their roles in health and disease. researchgate.netnanobioletters.com

pH Sensors: The nitrogen atom in the quinoline ring can act as a site for monitoring interactions with target molecules through changes in fluorescence, and some quinoline probes exhibit a fluorescence response to intracellular pH. nih.gov This property can be exploited to develop probes for studying cellular processes that involve pH changes, such as endocytosis and apoptosis.

The modular synthesis of quinoline scaffolds allows for the rational design of probes with predictable photophysical properties, accelerating the discovery of new tools for visualizing and understanding complex biological systems. nih.gov

Computational Design of New Chemical Entities with Enhanced Specificity

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. nih.gov Computational approaches can be applied to the this compound scaffold to design new analogues with improved potency and selectivity for specific biological targets.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, using techniques like Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the three-dimensional structures of quinoline derivatives and their biological activity. nih.gov This allows for the identification of key structural features required for activity and the rational design of more potent compounds. researchgate.net

Molecular Docking: Docking studies can predict the binding mode of this compound analogues within the active site of a target protein, such as DNA gyrase or a kinase. nih.gov This information is crucial for understanding the molecular basis of inhibition and for designing modifications that enhance binding affinity and specificity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. The resulting model can be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of novel derivatives. researchgate.net

By integrating these computational tools, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug development pipeline.

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. ijpsjournal.com Future research on this compound and its derivatives will need to incorporate sustainable practices to minimize environmental impact. nih.gov

Focus areas for sustainable synthesis include:

Green Catalysts: The use of environmentally friendly and recyclable catalysts is a key aspect of green chemistry. researchgate.net Nanocatalysts, for example, have been successfully used for the one-pot synthesis of quinolines and can often be recovered and reused for multiple cycles. nih.govacs.org Other green catalysts include p-toluenesulfonic acid and formic acid. researchgate.netijpsjournal.com

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a critical goal. researchgate.net Many modern synthetic protocols for quinolines are being developed to work efficiently in these benign solvent systems.

Atom Economy: Synthetic routes with high atom economy, which maximize the incorporation of starting material atoms into the final product, are preferred. One-pot and tandem reactions are particularly effective in this regard, as they reduce the number of purification steps and minimize waste generation. ijstr.org

Adopting these sustainable methodologies will not only reduce the environmental footprint of synthesizing quinoline derivatives but also often leads to more efficient and cost-effective manufacturing processes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.